3-(3-Fluorophenyl)isonicotinaldehyde
Description
3-(3-Fluorophenyl)isonicotinaldehyde is a fluorinated pyridine derivative featuring an aldehyde functional group at the 4-position of the pyridine ring and a 3-fluorophenyl substituent at the 3-position. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing fluorine atom, which modulates reactivity and enhances metabolic stability in drug candidates.
Properties
Molecular Formula |
C12H8FNO |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
3-(3-fluorophenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-2-9(6-11)12-7-14-5-4-10(12)8-15/h1-8H |
InChI Key |
PUZGOUIMNBULLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CN=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)isonicotinaldehyde typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 3-fluorophenylboronic acid and 3-bromoisonicotinaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(3-Fluorophenyl)isonicotinic acid.
Reduction: 3-(3-Fluorophenyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Fluorophenyl)isonicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Data Tables
Table 1. Key Structural Analogs and Properties
Table 2. Impact of Substituent Position on Reactivity
| Compound | Fluorine Position | Electronic Effect | Application Example |
|---|---|---|---|
| This compound | meta (phenyl) | Moderate electron withdrawal | Drug intermediates |
| 3-(2-Fluorophenyl)-isoxazole-5-carbaldehyde | ortho (phenyl) | Steric hindrance near aldehyde | Catalysis, asymmetric synthesis |
| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde | para (pyridine) | Directs electrophilic substitution | Ligand design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
